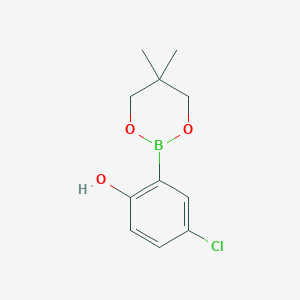
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (4-CPDP) is a highly versatile compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as boronic acids, which are known for their strong binding affinity to certain molecules, such as sugars and amines. This property makes 4-CPDP an attractive compound for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential scientific research applications. It has been used in the synthesis of various compounds, such as heterocyclic compounds, amines, and polymers. It has also been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a reagent in bioconjugation reactions. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in the synthesis of boronic acid-containing peptides and proteins, which are used for applications such as drug delivery and drug target identification.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is based on its strong binding affinity to certain molecules, such as sugars and amines. 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol forms a covalent bond with the target molecule, which is stabilized by hydrogen bonding and electrostatic interactions. This covalent bond is very stable and can only be broken by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are still being studied. However, it has been shown to have anti-bacterial and anti-fungal activity. It has also been shown to have anti-inflammatory and anti-tumorigenic effects, as well as antioxidant and anti-aging properties. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is highly versatile and can be used in a variety of applications. It is also relatively easy to synthesize and can be obtained in high yields and purity. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is relatively stable and can be stored for long periods of time.
However, there are some limitations to the use of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent, such as dichloromethane. Additionally, it is sensitive to light and must be stored in the dark.
Direcciones Futuras
The potential future directions for 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs or drug delivery systems. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new materials and sensors. Finally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new methods for the detection and quantification of molecules in biological samples.
Métodos De Síntesis
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is synthesized by a two-step process, beginning with the reaction of 4-chlorophenol with boron trifluoride etherate in dichloromethane. The product is then reacted with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in high yields and purity.
Propiedades
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-5-8(13)3-4-10(9)14/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOUNLCXYZAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

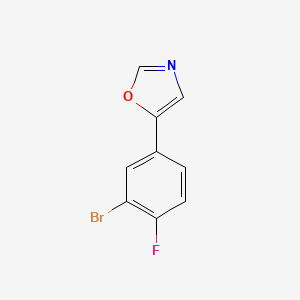
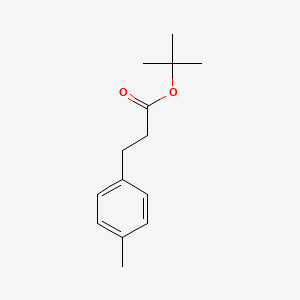


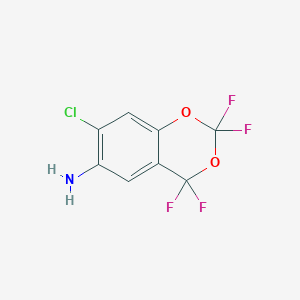
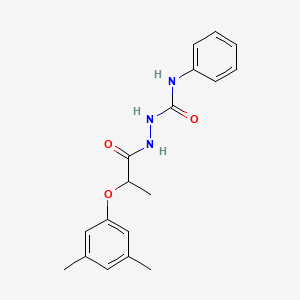
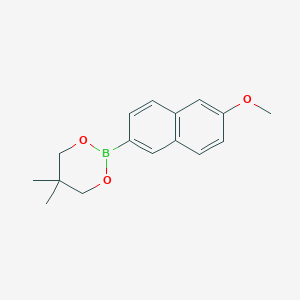

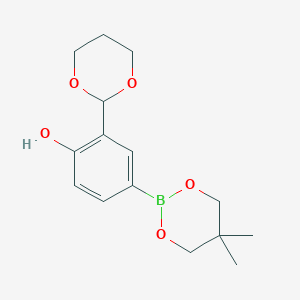
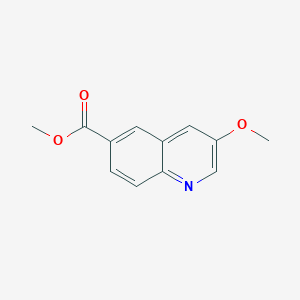
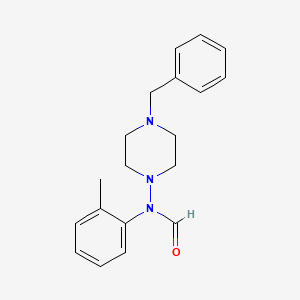
![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321891.png)